Lidocaine methiodide

Description

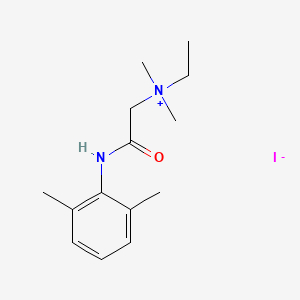

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFQPPTRWTILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29199-61-9 (Parent) | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163300 | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-71-1 | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lidocaine Methiodide (QX-314)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine Methiodide, a quaternary ammonium derivative of lidocaine, is a potent antiarrhythmic agent and a valuable tool in neuroscience research.[1] Due to its permanent positive charge, it is also widely known by the synonym QX-314. This charge renders the molecule membrane-impermeant, a critical feature that dictates its unique mechanism of action and therapeutic potential.[2] Unlike its parent compound, lidocaine, which readily crosses cell membranes, this compound's action is primarily restricted to the intracellular environment. This property has been ingeniously exploited to achieve selective blockade of specific neuron populations, particularly nociceptors, offering a promising avenue for the development of targeted analgesics. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Intracellular Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side of the channel pore.[3] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][4] By binding to a site within the pore, this compound physically obstructs the passage of sodium ions, thereby preventing the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

The use-dependent nature of the block is a key characteristic. During repetitive stimulation, as channels cycle through the open and inactivated states more frequently, the inhibitory effect of this compound is enhanced. This is because the drug gains access to its binding site when the channel is open and becomes trapped when the channel closes. The inactivation mechanism of the sodium channel is crucial for this process; in fact, the frequency- and voltage-dependent block by QX-314 is lost in axons where inactivation has been removed.

A Novel Pathway for Selective Analgesia: Entry via TRPV1 Channels

A groundbreaking aspect of this compound's pharmacology is its ability to selectively enter nociceptive (pain-sensing) neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are non-selective cation channels that are activated by noxious stimuli such as heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. The pore of the activated TRPV1 channel is large enough to allow the passage of relatively large organic cations like QX-314.

This unique entry mechanism forms the basis for a targeted analgesic strategy. When co-administered with a TRPV1 agonist like capsaicin, this compound can preferentially enter and accumulate within TRPV1-expressing nociceptors. Once inside, it exerts its potent blocking effect on VGSCs, leading to a long-lasting and selective inhibition of pain signals without affecting motor or other sensory neurons that do not express TRPV1. Interestingly, lidocaine itself can activate TRPV1 channels, suggesting that co-application of lidocaine and QX-314 can also produce a long-lasting nociceptive blockade.

Effects on Other Ion Channels

While the primary target of this compound is the voltage-gated sodium channel, research indicates that it, and its parent compound lidocaine, can also modulate the activity of other ion channels.

-

Potassium Channels: Intracellular QX-314, often used in whole-cell patch-clamp recordings to block sodium currents, has been noted to be used in conjunction with potassium channel blockers. This suggests that at the concentrations used, it may also have some effect on potassium conductances, leading to an increase in steady-state input resistance.

-

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Lidocaine has been shown to inhibit HCN channels, which are responsible for the hyperpolarization-activated cation current (Ih). This inhibition is concentration-dependent and can alter the resting membrane potential and rhythmic firing properties of neurons. Given the structural similarity, it is plausible that intracellularly accumulated QX-314 could have similar effects.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound (QX-314) and the related compound, lidocaine, on various ion channels and neuronal activities.

| Compound | Target | Preparation | Parameter | Value | Reference(s) |

| QX-314 | Voltage-Gated Sodium Channels (Nav1.7) | HEK293 cells | IC50 (external application) | 2.0 ± 0.3 mM | |

| QX-314 | C-fiber compound action potentials | Isolated rat vagus nerve | IC50 (use-dependent, 0.03 Hz) | 9000 µM (95% CI: 4600-18000 µM) | |

| QX-314 | C-fiber compound action potentials | Isolated rat vagus nerve | IC50 (use-dependent, 30 Hz) | 350 µM (95% CI: 290-420 µM) | |

| QX-314 | Ectopic nerve activity | Neuromas (in vivo) | ED50 | 2.3 mg/kg (95% CI: 2.0-2.8 mg/kg) | |

| QX-314 | Ectopic nerve activity | Dorsal Root Ganglion (in vivo) | ED50 | 6.9 mg/kg (95% CI: 4.7-26.5 mg/kg) | |

| QX-314 | Ectopic nerve activity | Dorsal Horn Neurons (in vivo) | ED50 | 85.7 mg/kg | |

| Lidocaine | Voltage-Gated Sodium Channels (Nav1.7) | Xenopus oocytes | EC50 | 450 µM | |

| Lidocaine | Voltage-Gated Sodium Channels (Nav1.8) | Xenopus oocytes | EC50 | 104 µM | |

| Lidocaine | HCN1 Channels | Xenopus oocytes/HEK293 cells | EC50 (current amplitude inhibition) | ~50-70 µM | |

| Lidocaine | HCN2 Channels | Xenopus oocytes/HEK293 cells | EC50 (current amplitude inhibition) | ~50-70 µM | |

| Lidocaine | HCN1-HCN2 Channels | Xenopus oocytes/HEK293 cells | EC50 (current amplitude inhibition) | ~50-70 µM | |

| Lidocaine | HCN Channels (native) | Various neuronal preparations | IC50 | 38-99 µM |

Note: IC50 and EC50 values represent the concentration of the compound that produces 50% of its maximal inhibitory or effective response, respectively. ED50 is the dose that is effective in 50% of the subjects tested. Confidence Intervals (CI) are provided where available.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Whole-Cell Voltage-Clamp Electrophysiology for Intracellular Drug Application

This protocol is used to record ion channel currents from a single cell while introducing this compound directly into the cell's interior.

Materials:

-

Cell culture of interest (e.g., HEK293 cells transfected with a specific sodium channel subtype, or primary neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution (e.g., Tyrode's solution).

-

Intracellular (pipette) solution containing this compound (e.g., 5-20 mM QX-314).

-

Standard reagents for cell culture and solutions.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips at an appropriate density for patch-clamp recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solution Preparation: Prepare and filter extracellular and intracellular solutions. The intracellular solution should contain the desired concentration of this compound.

-

Recording: a. Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. b. Fill a patch pipette with the intracellular solution containing QX-314 and mount it on the micromanipulator. c. Approach a target cell with the pipette tip while applying positive pressure. d. Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. e. Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration, allowing the pipette solution with QX-314 to dialyze into the cell. f. Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage protocols to elicit and record sodium currents. g. Analyze the recorded currents to determine the effect of intracellular QX-314 on channel kinetics and amplitude.

Site-Directed Mutagenesis to Identify Drug Binding Sites

This technique is employed to alter specific amino acids in the ion channel protein to investigate their role in this compound binding.

Materials:

-

Plasmid DNA containing the cDNA of the ion channel of interest.

-

Mutagenic primers containing the desired nucleotide change.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

PCR thermocycler.

-

Competent E. coli for transformation.

-

DNA sequencing reagents.

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and flank the target site.

-

Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase will synthesize new plasmids containing the mutation.

-

Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli.

-

Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.

-

Functional Expression and Analysis: Transfect the mutated plasmid into a suitable cell line (e.g., HEK293 cells) and perform electrophysiological recordings as described in Protocol 6.1 to assess the effect of the mutation on the blocking activity of this compound.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay is used to measure the release of the neuropeptide CGRP from sensory neurons as an indicator of their activation and to assess the inhibitory effect of this compound.

Materials:

-

Primary culture of dorsal root ganglion (DRG) neurons.

-

Release buffer (e.g., Hanks' Balanced Salt Solution with calcium).

-

TRPV1 agonist (e.g., capsaicin).

-

This compound (QX-314).

-

CGRP enzyme immunoassay (EIA) kit.

Procedure:

-

Cell Culture: Isolate and culture DRG neurons from rodents.

-

Pre-incubation: Wash the cultured neurons with release buffer.

-

Stimulation and Treatment: a. Incubate the cells with a solution containing the TRPV1 agonist (e.g., capsaicin) and this compound for a defined period (e.g., 10-15 minutes). b. Include control groups with buffer alone, agonist alone, and QX-314 alone.

-

Supernatant Collection: Collect the supernatant from each well.

-

CGRP Measurement: Quantify the amount of CGRP in the collected supernatants using a CGRP EIA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of CGRP released in the different treatment groups to determine the effect of this compound on agonist-induced CGRP release.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

- 1. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Lidocaine Methiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lidocaine Methiodide, a quaternary ammonium derivative of the widely used local anesthetic, Lidocaine. This document details the chemical pathway, experimental protocols, and characterization data for this compound, which is of significant interest in pharmacological research.

Introduction

This compound is a permanently charged analog of Lidocaine, formed by the quaternization of the tertiary amine in the Lidocaine molecule. This structural modification prevents the molecule from crossing the blood-brain barrier and alters its pharmacological properties. The synthesis is a straightforward N-alkylation reaction, specifically a methylation, which is a common strategy in medicinal chemistry to modify the bioactivity and pharmacokinetic profile of a parent compound.

Synthesis Pathway

The synthesis of this compound is a single-step process starting from Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). The tertiary amine group in Lidocaine acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the creation of a quaternary ammonium salt, this compound. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.

The general reaction scheme is as follows:

This quaternization reaction is typically carried out in a suitable organic solvent.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Lidocaine (free base)

-

Methyl Iodide (CH3I)

-

Acetonitrile (CH3CN) or another suitable aprotic solvent

-

Diethyl ether ((C2H5)2O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Lidocaine (1 equivalent) in a minimal amount of a suitable solvent like acetonitrile.

-

Addition of Methyl Iodide: To the stirred solution of Lidocaine, add an excess of methyl iodide (typically 1.5 to 3 equivalents). The reaction is often exothermic.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product, this compound, often precipitates out of the solution as a white solid. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.

-

Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The collected solid is then washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials and impurities.

-

Drying: The purified this compound is dried under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Lidocaine (Molar Mass) | 234.34 g/mol |

| Methyl Iodide (Molar Mass) | 141.94 g/mol |

| Product | |

| This compound (Molar Mass) | 376.28 g/mol |

| Reaction Conditions | |

| Solvent | Acetonitrile or other aprotic solvent |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Varies (monitor by TLC) |

| Characterization | |

| Melting Point | Not available in search results |

| Yield | Not available in search results |

| Spectroscopic Data | |

| 1H NMR (ppm) | Not available in search results |

| 13C NMR (ppm) | Not available in search results |

| IR (cm-1) | Not available in search results |

Note: Specific quantitative data such as melting point, yield, and spectroscopic data were not available in the provided search results. This information would typically be determined experimentally.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the SN2 reaction mechanism for the synthesis of this compound.

An In-depth Technical Guide to Intracellular Blockade: Lidocaine Methiodide vs. Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of lidocaine and its quaternary ammonium derivative, lidocaine methiodide (also known as QX-314), for the intracellular blockade of voltage-gated sodium channels. This document delves into their mechanisms of action, quantitative comparisons, and the experimental protocols utilized to investigate their effects.

Introduction: The Principle of Intracellular Blockade

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] Both lidocaine and this compound exert their primary anesthetic and antiarrhythmic effects by blocking these channels from the intracellular side of the cell membrane.[2][3] Lidocaine, a tertiary amine, can exist in both charged and uncharged forms.[4] Its uncharged form allows it to cross the lipid bilayer of the cell membrane. Once inside the cell, it equilibrates to its charged form, which then binds to the intracellular portion of the sodium channel, inducing a blockade.[2]

In contrast, this compound is a quaternary ammonium compound, meaning it carries a permanent positive charge. This permanent charge renders it membrane-impermeant. Consequently, to achieve intracellular blockade with this compound, it must be introduced directly into the cell, for instance, via a patch pipette during electrophysiological recordings, or by exploiting the permeability of large-pore ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPA1 channels. This property of this compound allows for highly targeted blockade of specific cell populations expressing these channels.

Mechanism of Action: A Tale of Two Molecules

Lidocaine's mechanism involves a state-dependent blockade of sodium channels, showing higher affinity for the open and inactivated states of the channel. This "use-dependent" characteristic means its blocking effect is more pronounced in rapidly firing neurons.

This compound also demonstrates a use-dependent and voltage-dependent block of sodium channels when applied intracellularly. Its inability to cross the cell membrane makes it a valuable tool for selectively studying intracellular blockade mechanisms without the confounding effects of extracellular binding sites. The blockade by both molecules is thought to involve interaction with residues lining the inner pore of the sodium channel.

Quantitative Data Presentation

The following tables summarize quantitative data extracted from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

Table 1: General Properties and Concentrations

| Parameter | Lidocaine | This compound (QX-314) | Source(s) |

| Chemical Nature | Tertiary amine, weak base | Quaternary ammonium, permanently charged | |

| Membrane Permeability | Permeable (in uncharged form) | Impermeable | |

| pKa | ~7.7-7.9 | N/A (permanently charged) | |

| Typical Intracellular Concentration (Patch Clamp) | N/A (typically applied extracellularly) | 0.2 mM - 20 mM | |

| Therapeutic Plasma Concentration (Systemic) | 1-3 mg/ml (for antiarrhythmic effects) | N/A (not used systemically) | |

| Concentration for TRPV1/TRPA1 Permeation | N/A | 5 mM - 30 mM |

Table 2: Electrophysiological Effects

| Parameter | Lidocaine | This compound (QX-314) | Source(s) |

| Primary Target | Voltage-gated sodium channels | Voltage-gated sodium channels | |

| Site of Action | Intracellular | Intracellular | |

| State Dependence | Preferential binding to open and inactivated states | Preferential binding to open and inactivated states | |

| Use-Dependence | Yes | Yes | |

| Effect on Other Channels | Can affect K+ and Ca2+ channels at higher concentrations. | Can affect Ca2+ channels at high concentrations (e.g., 10 mM). |

Mandatory Visualizations

Signaling Pathway of Sodium Channel Blockade

Caption: Mechanism of sodium channel blockade by lidocaine and this compound.

Experimental Workflow for Intracellular Blockade Studies

Caption: A typical experimental workflow for studying intracellular drug effects using patch-clamp.

Membrane Permeability Comparison

Caption: Comparison of membrane permeability between lidocaine and this compound.

Experimental Protocols

The gold-standard technique for investigating the intracellular effects of these compounds is whole-cell patch-clamp electrophysiology .

General Whole-Cell Patch-Clamp Protocol for Intracellular Drug Application

Objective: To measure the effect of intracellularly applied this compound or to study the intracellular action of extracellularly applied lidocaine on voltage-gated sodium currents.

1. Cell Preparation:

-

Culture or isolate the cells of interest (e.g., dorsal root ganglion neurons, HEK-293 cells expressing specific sodium channel subtypes, or cardiac myocytes).

-

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

2. Solution Preparation:

-

External Solution (Artificial Cerebrospinal Fluid or similar): Composition typically includes (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2/5% CO2 and have an osmolarity of ~305-315 mOsm.

-

Internal (Pipette) Solution: A typical composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3. Osmolarity should be ~260-280 mOsm. For studying sodium currents, CsF or CsCl may be substituted for KCl to block potassium channels.

-

Drug-Containing Internal Solution: For this compound studies, dissolve the desired concentration (e.g., 5 mM) in the internal solution. For lidocaine studies, the drug is typically applied to the external solution.

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

-

Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a target cell with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the contents of the pipette, including the drug, to dialyze into the cell.

-

Clamp the cell voltage at a holding potential where sodium channels are in a closed state (e.g., -80 mV).

-

Apply a series of voltage steps (e.g., to 0 mV) to activate the sodium channels and record the resulting inward currents.

-

For use-dependence protocols, a train of depolarizing pulses is applied.

4. Data Analysis:

-

Measure the peak amplitude of the sodium current in the presence and absence of the drug.

-

Analyze the kinetics of channel activation, inactivation, and recovery from inactivation.

-

Construct dose-response curves to determine the IC50 of the drug.

Conclusion

Lidocaine and this compound are both potent intracellular blockers of voltage-gated sodium channels. The key difference lies in their membrane permeability. Lidocaine's ability to cross the cell membrane makes it a clinically useful local anesthetic and antiarrhythmic. This compound's membrane impermeability makes it a powerful research tool for isolating and studying intracellular blockade mechanisms and for targeting specific cell populations that can internalize it through large-pore channels. The choice between these two compounds depends on the specific research or clinical question being addressed. A thorough understanding of their distinct properties is essential for the design and interpretation of experiments in pharmacology and neuroscience.

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. go.drugbank.com [go.drugbank.com]

The Impermeable Ion: A Technical Guide to the Membrane Permeability of Lidocaine Methiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine methiodide, a quaternary ammonium derivative of the widely used local anesthetic lidocaine, presents a unique case study in membrane permeability. Its permanent positive charge fundamentally alters its interaction with the lipid bilayer, rendering it significantly less permeable than its tertiary amine precursor. This technical guide provides an in-depth analysis of the membrane permeability of this compound, consolidating available physicochemical data, outlining detailed experimental protocols for its assessment, and exploring the signaling pathways it modulates. A comparative approach with lidocaine is employed to highlight the critical role of molecular charge in traversing biological membranes.

Introduction

Lidocaine has long been a cornerstone of local anesthesia and antiarrhythmic therapy, its efficacy largely dependent on its ability to traverse neuronal membranes and block voltage-gated sodium channels from within the cell.[1][2] The conversion of lidocaine to its quaternary ammonium salt, this compound, by the addition of a methyl group to the tertiary amine, introduces a permanent positive charge.[3] This structural modification has profound implications for its pharmacokinetic and pharmacodynamic properties, primarily by drastically reducing its passive diffusion across lipid membranes.[4][5]

This guide delves into the core principles governing the membrane permeability of this compound, offering a valuable resource for researchers in drug development, neurobiology, and pharmacology. Understanding the unique permeability characteristics of such charged molecules is crucial for the design of novel therapeutics with targeted delivery and prolonged action.

Physicochemical Properties and Membrane Permeability: A Comparative Analysis

The membrane permeability of a molecule is intrinsically linked to its physicochemical properties, most notably its lipophilicity and ionization state at physiological pH. The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are key indicators of a compound's lipophilicity and its likely ability to passively diffuse across the lipid bilayer.

As a weak base with a pKa of approximately 7.9, a significant fraction of lidocaine exists in its neutral, lipophilic form at physiological pH, enabling it to readily cross cell membranes. In contrast, this compound, with its permanent quaternary ammonium group, is a permanently charged cation, which severely restricts its passive diffusion.

Table 1: Physicochemical Properties of Lidocaine and this compound

| Property | Lidocaine | This compound | Data Source |

| Molecular Weight ( g/mol ) | 234.34 | 376.28 (as iodide salt) | |

| pKa | ~7.9 | N/A (permanently charged) | |

| LogP (Octanol/Water) | 2.44 (experimental) | 1.8 (predicted XlogP) | |

| Aqueous Solubility | 410 mg/L at 30 °C | Expected to be high |

Table 2: Comparative Permeability Data

| Compound | Assay | Apparent Permeability (Papp) (cm/s) | Classification | Reference |

| Lidocaine | Caco-2 | 17.0 ± 1.8 x 10⁻⁶ | High | |

| Propranolol (High Permeability Control) | Caco-2 | 20-30 x 10⁻⁶ | High | |

| Atenolol (Low Permeability Control) | Caco-2 | <1 x 10⁻⁶ | Low | |

| This compound (Predicted) | Caco-2 / PAMPA | Expected to be very low (<1 x 10⁻⁶) | Low | Inferred from charge |

Experimental Protocols for Assessing Membrane Permeability

The in vitro assessment of membrane permeability is a cornerstone of drug discovery and development. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are two of the most widely used methods to predict a compound's passive diffusion and intestinal absorption, respectively.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput method to assess the passive transcellular permeability of a compound. It utilizes a 96-well plate format where a filter plate is coated with a lipid solution to form an artificial membrane separating a donor and an acceptor compartment.

Detailed Protocol:

-

Preparation of the Lipid Membrane:

-

Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

-

Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the filter plate (donor plate).

-

Allow the solvent to evaporate for at least 30 minutes, leaving a lipid layer on the filter.

-

-

Preparation of Donor and Acceptor Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 10 mM.

-

Prepare the donor solution by diluting the stock solution to a final concentration of 100 µM in PBS (pH 7.4).

-

Prepare the acceptor solution, which is typically PBS (pH 7.4) containing a small percentage of a solubilizing agent like DMSO (e.g., 1-2%) to ensure sink conditions.

-

-

Assay Procedure:

-

Add 300 µL of the acceptor solution to each well of the acceptor plate.

-

Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor solution.

-

Add 200 µL of the donor solution to each well of the donor plate.

-

Cover the plate assembly to prevent evaporation and incubate at room temperature (25°C) for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Sample Analysis and Data Calculation:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where:

-

Vd = Volume of the donor well

-

Va = Volume of the acceptor well

-

A = Area of the filter

-

t = Incubation time

-

[C]a = Concentration in the acceptor well

-

[C]eq = Equilibrium concentration

-

-

Caco-2 Cell Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it models the intestinal epithelial barrier, including both transcellular and paracellular transport pathways, as well as the activity of efflux transporters.

Detailed Protocol:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity.

-

Additionally, the permeability of a paracellular marker, such as Lucifer yellow or ¹⁴C-mannitol, should be assessed. The Papp for these markers should be below 1 x 10⁻⁶ cm/s.

-

-

Permeability Assay (Apical to Basolateral Transport):

-

Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

-

Prepare the donor solution of this compound at a concentration of 10 µM in HBSS.

-

Add the donor solution to the apical (upper) chamber of the Transwell® insert.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with 5% CO₂ for 2 hours, with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt = The steady-state flux of the compound across the monolayer

-

A = The surface area of the insert

-

C₀ = The initial concentration of the compound in the donor chamber

-

-

Signaling Pathways and Mechanisms of Action

While the primary action of lidocaine is the blockade of voltage-gated sodium channels, its effects on intracellular signaling pathways are also well-documented. Lidocaine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), both of which are key players in the inflammatory response.

Due to its limited membrane permeability, the intracellular effects of this compound are contingent on alternative entry mechanisms. A significant finding in the study of quaternary lidocaine derivatives, such as QX-314, is their ability to permeate the cell membrane through the pores of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. These channels are predominantly expressed in nociceptive neurons and are activated by stimuli such as capsaicin, heat, and protons.

Proposed Mechanism of Intracellular Access and Action

It is hypothesized that this compound, similar to QX-314, can enter sensory neurons through activated TRPV1 and TRPA1 channels. Once inside the cell, it can then exert its effects, including the blockade of voltage-gated sodium channels from the intracellular side, leading to a selective and prolonged anesthetic effect in nociceptors.

Modulation of Inflammatory Signaling Pathways

Lidocaine's anti-inflammatory properties are attributed to its ability to suppress key signaling cascades. It has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκB, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines. Additionally, lidocaine can inhibit the activation of the p38 MAPK pathway, another critical regulator of inflammation. While direct evidence for this compound is lacking, it is plausible that if it gains intracellular access, it could exert similar inhibitory effects on these pathways.

Experimental Workflow for Permeability and Signaling Analysis

A comprehensive investigation into the membrane permeability and cellular effects of this compound would involve a multi-step experimental workflow.

Conclusion

This compound serves as a compelling example of how a simple structural modification—the quaternization of an amine—can fundamentally alter a drug's interaction with biological membranes. Its inherent membrane impermeability, a direct consequence of its permanent positive charge, necessitates alternative mechanisms for cellular entry to exert its intracellular effects. The potential for permeation through TRP channels in specific cell types opens up exciting possibilities for targeted drug delivery and the development of novel therapeutics with enhanced selectivity and duration of action. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the intriguing properties of this compound and other charged molecules in the context of drug discovery and development. Future experimental studies are warranted to definitively determine the permeability coefficients and to fully elucidate the intracellular signaling pathways modulated by this interesting compound.

References

- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of drug permeation across Caco-2 monolayer: implication for predicting in vivo drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lidocaine relieves murine allergic rhinitis by regulating the NF-κB and p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

Lidocaine Methiodide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lidocaine Methiodide, a quaternary ammonium derivative of the widely used local anesthetic, Lidocaine. This document consolidates key chemical data, outlines a detailed experimental protocol for its synthesis, and explores its mechanism of action through relevant signaling pathways.

Core Data Summary

This compound, also known as Methyllidocaine iodide, is a potent antiarrhythmic agent.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1462-71-1 | [1][2] |

| Molecular Formula | C15H25IN2O | [1][2] |

| Molecular Weight | 376.28 g/mol | |

| Chemical Name | 2-((2,6-dimethylphenyl)amino)-N,N-diethyl-N-methyl-2-oxoethanaminium iodide | |

| Physical Appearance | White crystalline solid | |

| Solubility | Soluble to 50 mM in H2O |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the tertiary amine in Lidocaine with methyl iodide. This is a standard SN2 reaction where the lone pair of electrons on the nitrogen atom of Lidocaine's diethylamino group attacks the methyl group of methyl iodide, with iodide acting as the leaving group.

Materials:

-

Lidocaine

-

Methyl iodide (CH3I)

-

Anhydrous diethyl ether or a similar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on reaction conditions)

-

Buchner funnel and filter paper

-

Glassware for washing and drying

Procedure:

-

Dissolution: Dissolve a known quantity of Lidocaine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Methyl Iodide: While stirring, add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the solution dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature. The formation of a white precipitate (this compound) should be observed. The reaction can be gently heated under reflux to increase the rate, if necessary. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, the precipitate is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The purified this compound is then dried under vacuum to remove any residual solvent.

Note: Methyl iodide is a toxic and volatile compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of the Precursor: Lidocaine

For researchers wishing to synthesize the precursor, Lidocaine, a common two-step procedure is outlined below. This involves the synthesis of an intermediate, α-chloro-2,6-dimethylacetanilide, followed by its reaction with diethylamine.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Slowly add chloroacetyl chloride to the solution.

-

Gently warm the mixture (e.g., on a steam bath to 40-50°C).

-

Add a solution of sodium acetate in water to precipitate the product.

-

Cool the mixture and collect the α-chloro-2,6-dimethylacetanilide by vacuum filtration.

Step 2: Synthesis of Lidocaine

-

Place the dried α-chloro-2,6-dimethylacetanilide in a round-bottom flask with toluene.

-

Add an excess of diethylamine (approximately three molar equivalents).

-

Reflux the mixture for several hours.

-

After cooling, the reaction mixture is typically subjected to a series of extractions. This involves washing with water and then extracting the organic layer with hydrochloric acid to protonate the Lidocaine.

-

The acidic aqueous layer is then made basic (e.g., with KOH) to deprotonate the Lidocaine, which can then be extracted with an organic solvent like pentane.

-

The organic layer is washed, dried, and the solvent is evaporated to yield Lidocaine as an oil or solid.

Mechanism of Action and Signaling Pathways

As a quaternary ammonium compound, this compound possesses a permanent positive charge, which is expected to render it membrane-impermeable. This is a key difference from its parent compound, Lidocaine, which can cross cell membranes in its uncharged form. The mechanism of action of quaternary lidocaine derivatives is primarily through the blockade of voltage-gated sodium channels from the extracellular side. However, some studies on similar quaternary derivatives, like QX-314, suggest that they can also enter neurons through other ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, to exert their effects from the inside.

Below is a generalized workflow illustrating the proposed mechanism of action for a quaternary lidocaine derivative like this compound.

References

An In-depth Technical Guide to the Aqueous Solubility of Lidocaine Methiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide, a quaternary ammonium derivative of the widely used local anesthetic lidocaine, presents unique physicochemical properties that are of significant interest in pharmaceutical research and development. As a permanently charged molecule, its membrane permeability and interaction with biological targets differ substantially from its parent compound. A thorough understanding of its aqueous solubility is paramount for formulation development, preclinical testing, and ensuring consistent product performance. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, including quantitative data, factors influencing its solubility, and detailed experimental protocols for its determination.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-((2,6-dimethylphenyl)amino)-N,N-diethyl-N-methyl-2-oxoethanaminium iodide | APExBIO |

| Molecular Formula | C₁₅H₂₅IN₂O | R&D Systems[1] |

| Molecular Weight | 376.28 g/mol | R&D Systems[1] |

| Appearance | Solid | N/A |

| CAS Number | 1462-71-1 | R&D Systems[1] |

Aqueous Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability and formulation design. For this compound, its quaternary ammonium structure imparts a significant degree of aqueous solubility.

| Solvent | Solubility | Temperature |

| Water | Soluble to 50 mM | Not Specified |

Conversion of 50 mM to g/L: 50 mmol/L * 376.28 g/mol = 18,814 mg/L ≈ 18.8 g/L

This data indicates that this compound is readily soluble in water. However, it is important to note that this is a single data point, and solubility can be significantly influenced by various environmental factors.

Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is not a fixed value but is dependent on several factors:

-

pH: As a permanently charged quaternary ammonium salt, the solubility of this compound is largely independent of pH within the typical physiological range. Unlike its parent compound, lidocaine, which has a pKa and exhibits pH-dependent solubility, this compound remains in its ionized form across a wide pH spectrum.

-

Temperature: The solubility of most solid compounds in a liquid solvent, including water, increases with temperature. The dissolution process is often endothermic, meaning that applying heat provides the energy needed to break the crystal lattice forces and allow the solute to dissolve.

-

Presence of Other Ions (Ionic Strength): The solubility of an ionic compound like this compound can be affected by the presence of other salts in the solution. This is due to the common ion effect and changes in the activity of the solute. For instance, in physiological saline (0.9% NaCl), the high concentration of chloride ions might slightly decrease the solubility of the iodide salt.

-

Polymorphism: The crystalline form of the solid can influence its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining aqueous solubility is crucial for accurate characterization. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Protocol: Thermodynamic Aqueous Solubility of this compound via Shake-Flask Method

1. Principle:

This method involves equilibrating an excess amount of the solid compound with a specific aqueous medium at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

2. Materials and Equipment:

-

This compound (solid)

-

Purified Water (e.g., Milli-Q or equivalent)

-

Aqueous buffers of desired pH (e.g., phosphate-buffered saline - PBS)

-

Physiological Saline (0.9% w/v NaCl)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3. Procedure:

-

Preparation of Solutions: Prepare the desired aqueous media (e.g., purified water, PBS at various pH values, normal saline).

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

-

Equilibration: Add a known volume of the prepared aqueous medium to each vial.

-

Shaking: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method (see below).

4. Analytical Quantification:

-

UV-Vis Spectrophotometry: this compound exhibits a UV absorbance maximum that can be used for quantification. A calibration curve should be prepared using standard solutions of known concentrations. The absorbance of the filtered sample is then measured, and the concentration is determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers a more specific and sensitive method for quantification. A suitable reversed-phase HPLC method with UV detection can be developed and validated for the analysis of this compound.

-

Column: C18 column

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized.

-

Detection: UV detection at the wavelength of maximum absorbance.

-

Quantification: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

-

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the solubility of this compound and its determination, the following diagrams are provided.

Conclusion

The aqueous solubility of this compound is a fundamental property that dictates its behavior in various pharmaceutical applications. Its quaternary ammonium nature confers high water solubility, which is largely independent of pH. However, factors such as temperature and the presence of other ions can influence its solubility profile. The standardized shake-flask method, coupled with a reliable analytical technique like HPLC or UV-Vis spectrophotometry, provides an accurate means of determining its thermodynamic solubility. Further studies are warranted to establish a comprehensive solubility profile of this compound under various conditions to support its development as a potential therapeutic agent.

References

The In Vivo Pharmacokinetics of Lidocaine Methiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine methiodide, a quaternary ammonium derivative of lidocaine, is recognized for its potent antiarrhythmic properties.[1][2] Despite its long-standing identification and therapeutic potential, a comprehensive in vivo pharmacokinetic profile of this compound remains notably absent from the published scientific literature. This technical guide addresses this critical information gap by providing a detailed examination of the known pharmacokinetics of the parent compound, lidocaine, and extrapolating the expected in vivo behavior of this compound based on its chemical structure and the known properties of quaternary ammonium compounds.

This document serves as a foundational resource for researchers and drug development professionals. It offers a comparative pharmacokinetic framework, details established experimental methodologies for anesthetic and antiarrhythmic drug analysis, and presents logical models for the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound. All quantitative data for the parent compound, lidocaine, is presented in tabular format to facilitate clear comparison and inform future study design.

Introduction: The Chemical and Pharmacological Distinction

Lidocaine is a widely utilized amide local anesthetic and Class Ib antiarrhythmic agent.[3] Its clinical efficacy is intrinsically linked to its ability to traverse neuronal membranes in its uncharged form and subsequently bind to the intracellular domain of voltage-gated sodium channels in its charged form.[4]

This compound, as a quaternary ammonium derivative, possesses a permanent positive charge. This fundamental structural difference is predicted to govern a pharmacokinetic profile starkly different from that of lidocaine. The permanent charge significantly limits its ability to passively diffuse across biological membranes, a critical step for the absorption and distribution of many small molecule drugs.[5]

Comparative Pharmacokinetics: Lidocaine as a Reference

To appreciate the anticipated pharmacokinetics of this compound, a thorough understanding of lidocaine's in vivo disposition is essential. Lidocaine has been extensively studied in various species, providing a robust dataset for comparison.

Absorption

Lidocaine is readily absorbed from various administration sites, including mucous membranes and injection sites. Its systemic absorption is influenced by the vascularity of the administration site, the dose, and the presence of vasoconstrictors like epinephrine. Oral bioavailability is low (around 35%) due to significant first-pass metabolism in the liver.

Distribution

Following absorption, lidocaine distributes rapidly and widely throughout the body. Its distribution can be described by a two- or three-compartment model, with initial distribution to highly perfused organs (brain, heart, kidneys) followed by redistribution to tissues with lower blood flow (muscle, adipose tissue). Lidocaine is approximately 60-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein.

Metabolism

Lidocaine is extensively and rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The major metabolic pathway is oxidative N-dealkylation to form two active metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX). MEGX exhibits antiarrhythmic and convulsant properties similar to lidocaine. Further hydrolysis and hydroxylation lead to the formation of inactive metabolites that are excreted.

Excretion

The metabolites of lidocaine and a small amount of unchanged drug are primarily excreted by the kidneys. The elimination half-life of lidocaine is typically 1.5 to 2 hours in adults.

Predicted Pharmacokinetics of this compound

Based on its quaternary ammonium structure, the in vivo pharmacokinetic profile of this compound is expected to differ significantly from lidocaine.

-

Absorption: Due to its permanent positive charge and high polarity, passive absorption of this compound across the gastrointestinal tract is expected to be minimal. Systemic exposure following oral administration is likely to be very low. Absorption from parenteral sites (e.g., intramuscular) would be slow and may be incomplete.

-

Distribution: The distribution of this compound is likely to be restricted primarily to the extracellular fluid. Its inability to readily cross cell membranes would result in a significantly lower volume of distribution compared to lidocaine. It is not expected to readily cross the blood-brain barrier or the placenta.

-

Metabolism: As a quaternary ammonium compound, this compound is not a typical substrate for cytochrome P450 enzymes. Its metabolism is predicted to be limited, and it may be primarily cleared from the body as the unchanged parent drug.

-

Excretion: The primary route of elimination for this compound is expected to be renal excretion of the unchanged drug.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of lidocaine in various species. No equivalent data is currently available for this compound.

Table 1: Pharmacokinetic Parameters of Lidocaine in Humans

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (Oral) | ~35% | Oral | |

| Tmax (Topical) | 0.21 h | Topical | |

| Tmax (IV) | 0.05 h | Intravenous | |

| Volume of Distribution (Vd) | 0.7 - 1.5 L/kg | Intravenous | |

| Plasma Protein Binding | 60 - 80% | - | |

| Clearance (CL) | 13 - 17 ml/min/kg | Intravenous | |

| Elimination Half-life (t1/2) | 1.5 - 2.0 h | Intravenous |

Table 2: Pharmacokinetic Parameters of Lidocaine in Animal Models

| Species | Parameter | Value | Route of Administration | Reference |

| Goat | Tmax | 0.33 ± 0.11 h | Subcutaneous | |

| Cmax | 2.12 ± 0.81 µg/mL | Subcutaneous | ||

| t1/2λz | 1.71 ± 0.51 h | Subcutaneous | ||

| Cat (awake) | t1/2 | - | Intravenous | |

| Vc | - | Intravenous | ||

| CL | - | Intravenous | ||

| Cat (anesthetized) | t1/2 | Decreased | Intravenous | |

| Vc | Decreased | Intravenous | ||

| CL | Decreased | Intravenous | ||

| Dog | Elimination Rate Constant | 0.786 h-1 | Intravenous | |

| Clearance | 2.4 L/kg/h | Intravenous | ||

| Absorption Rate Constant | 7.74 h-1 | Intramuscular | ||

| Bioavailability (IM) | 91.9% | Intramuscular |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the in vivo pharmacokinetics of this compound, based on established protocols for lidocaine and other xenobiotics.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (250-300g) are a common model for initial pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): A single bolus dose (e.g., 2 mg/kg) of this compound dissolved in sterile saline is administered via the tail vein.

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

Intramuscular (IM): A single dose (e.g., 5 mg/kg) is injected into the femoral muscle.

-

Sample Collection

-

Blood Sampling: Serial blood samples (~0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.

Bioanalytical Method

-

Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: Separation is achieved on a C18 analytical column with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions of this compound and an internal standard.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis of the plasma concentration-time data with software such as Phoenix WinNonlin.

Visualizations: Pathways and Workflows

Metabolic Pathway of Lidocaine

Caption: Metabolic pathway of Lidocaine in the liver.

Predicted Disposition of this compound

Caption: Predicted in vivo disposition of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

While this compound presents a compelling profile as a potent antiarrhythmic agent, the absence of in vivo pharmacokinetic data is a significant impediment to its further development. This guide has synthesized the extensive knowledge of lidocaine's pharmacokinetics and the established principles governing quaternary ammonium compounds to construct a predictive profile for this compound. The provided experimental protocols offer a clear roadmap for future research endeavors.

Definitive studies are required to quantify the absorption, distribution, metabolism, and excretion of this compound. Such data are indispensable for establishing safe and effective dosing regimens, understanding its therapeutic window, and ultimately realizing its full clinical potential. Future research should focus on conducting well-designed in vivo pharmacokinetic studies in relevant animal models to bridge the existing knowledge gap.

References

Early Research on Methyllidocaine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on methyllidocaine iodide, a quaternary ammonium derivative of lidocaine. The document focuses on early investigations into its antiarrhythmic properties and its effects on cellular signaling pathways. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the initial scientific explorations of this compound.

Core Research Findings: Antiarrhythmic Efficacy in a Canine Model

Early in-vivo studies on methyllidocaine iodide sought to determine its efficacy as an antiarrhythmic agent, particularly in the context of myocardial ischemia. A pivotal study conducted by Gillis and colleagues in 1973 provided a direct comparison of methyllidocaine with its parent compound, lidocaine, in a canine model of coronary occlusion-induced ventricular arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this seminal research, offering a clear comparison of the electrophysiological and hemodynamic effects of methyllidocaine iodide and lidocaine.

Table 1: Antiarrhythmic Efficacy of Methyllidocaine Iodide vs. Lidocaine

| Treatment Group | N | Dose (mg/kg) | Onset of Action (min) | Duration of Action (min) | Ventricular Tachycardia Abolished |

| Methyllidocaine Iodide | 6 | 2.0 | 2.3 ± 0.4 | 22.8 ± 3.6 | 6/6 |

| Lidocaine HCl | 6 | 2.0 | 1.5 ± 0.2 | 11.5 ± 1.7 | 6/6 |

Data are presented as mean ± SEM.

Table 2: Hemodynamic Effects of Methyllidocaine Iodide and Lidocaine

| Parameter | Drug | Pre-drug Control | 1 min post-drug | 5 min post-drug | 15 min post-drug |

| Mean Arterial Pressure (mmHg) | Methyllidocaine | 105 ± 5 | 102 ± 6 | 104 ± 5 | 105 ± 5 |

| Lidocaine | 108 ± 4 | 103 ± 4 | 106 ± 4 | 107 ± 4 | |

| Heart Rate (beats/min) | Methyllidocaine | 165 ± 8 | 162 ± 7 | 164 ± 8 | 165 ± 8 |

| Lidocaine | 168 ± 6 | 165 ± 6 | 167 ± 6 | 168 ± 6 |

Data are presented as mean ± SEM.

Experimental Protocols

The following sections provide a detailed methodology for the key in-vivo experiments that form the basis of our understanding of methyllidocaine iodide's early antiarrhythmic profile.

In-Vivo Model of Coronary Occlusion-Induced Arrhythmia

Objective: To induce ventricular arrhythmias in a canine model to test the efficacy of antiarrhythmic drugs.

Animal Model: Mongrel dogs of either sex, weighing between 10-15 kg.

Surgical Procedure:

-

Anesthetize the dogs with sodium pentobarbital (30 mg/kg, intravenously).

-

Perform a thoracotomy at the fourth intercostal space to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.

-

Ligate the LAD artery in two stages to induce myocardial ischemia and subsequent arrhythmias. A partial ligation is followed by a complete ligation 30 minutes later to minimize the incidence of ventricular fibrillation.

-

Close the chest and allow the animal to recover. Arrhythmias typically develop within 24 hours.

Electrophysiological Monitoring:

-

A standard limb lead II electrocardiogram (ECG) is used to monitor cardiac rhythm.

-

Arterial blood pressure is monitored via a catheter inserted into the femoral artery.

Drug Administration:

-

Methyllidocaine iodide and lidocaine hydrochloride are administered intravenously as a single bolus injection.

-

Doses are calculated based on the weight of the animal.

Synthesis of Methyllidocaine Iodide

Proposed Synthesis Protocol

Reaction: The synthesis involves the reaction of lidocaine (a tertiary amine) with methyl iodide. The lone pair of electrons on the nitrogen atom of the diethylamino group of lidocaine attacks the methyl group of methyl iodide, with the iodide ion acting as the leaving group.

Reactants:

-

Lidocaine (free base)

-

Methyl iodide

-

A suitable solvent (e.g., acetone or acetonitrile)

Procedure:

-

Dissolve lidocaine in the chosen solvent in a round-bottom flask.

-

Add a molar excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The product, methyllidocaine iodide, will precipitate out of the solution as it is a salt and generally less soluble in organic solvents than the free base.

-

Collect the precipitate by filtration.

-

Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Characterize the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Influence on Phospholipid Metabolism

Subsequent research into the biochemical effects of methyllidocaine iodide revealed its ability to modulate phospholipid metabolism, specifically enhancing the biosynthesis of phosphatidylinositol.

Phosphatidylinositol Biosynthesis Pathway

A study by Tardi and colleagues in 1992 demonstrated that methyl-lidocaine stimulates the activity of key enzymes in the de novo synthesis of acidic phospholipids in the hamster heart.[1] This leads to an increased intracellular pool of diacylglycerol (DAG) and CDP-diacylglycerol, which are precursors for phosphatidylinositol.[1]

Table 3: Effect of Methyl-lidocaine on Phospholipid Synthesis in Hamster Heart

| Phospholipid | Control (dpm/µmol of lipid P) | Methyl-lidocaine (dpm/µmol of lipid P) | % Change |

| Phosphatidylinositol | 1200 ± 150 | 2400 ± 200 | +100% |

| Phosphatidylserine | 800 ± 100 | 1500 ± 180 | +87.5% |

| Phosphatidylcholine | 5500 ± 400 | 5600 ± 450 | +1.8% |

| Phosphatidylethanolamine | 4200 ± 350 | 4300 ± 380 | +2.4% |

Data are presented as mean ± SEM.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, visualize the experimental workflow for the in-vivo arrhythmia studies and the proposed signaling pathway for the enhancement of phosphatidylinositol synthesis.

Caption: Experimental workflow for in-vivo antiarrhythmic studies.

Caption: Proposed mechanism of methyllidocaine iodide on phosphatidylinositol synthesis.

References

Methodological & Application

Application Notes and Protocols for Intracellular Sodium Channel Blockade with Lidocaine Methiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine methiodide is a quaternary ammonium derivative of lidocaine, rendering it permanently charged and membrane-impermeant. This property makes it an invaluable tool for studying the intracellular mechanisms of sodium channel blockade. Unlike the parent molecule, lidocaine, which can readily cross the cell membrane, this compound allows for the specific investigation of the internal binding site of local anesthetics on voltage-gated sodium channels. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, particularly using the whole-cell patch-clamp technique, to characterize its effects on sodium channel function.

Principle of Intracellular Blockade

Due to its permanent positive charge, this compound cannot passively diffuse across the cell membrane. Therefore, to access its binding site on the intracellular side of the sodium channel, it must be introduced directly into the cell's interior. The most common and effective method to achieve this is through the patch pipette in the whole-cell patch-clamp configuration. Once inside the cell, this compound can bind to its receptor, which is thought to be located within the pore of the sodium channel, and exert its blocking effect. This blockade is often use-dependent, meaning the drug binds more tightly to channels that are in the open or inactivated states, which are more prevalent during repetitive stimulation.

Quantitative Data Summary

The following tables summarize key quantitative data for the intracellular application of quaternary lidocaine derivatives, such as QX-314 (a close analog of this compound), which can be used as a starting point for experiments with this compound.

Table 1: Effective Concentrations for Intracellular Blockade

| Compound | Cell Type | Concentration Range | Observed Effect | Reference |

| QX-314 | Lamprey spinal neurons | 0.2 mM - 10 mM | Block of inactivating Na+ channels | [1] |

| QX-314 | Rat hippocampal pyramidal cells | 5 mM | Selective block of certain Na+ currents | [2] |

| QX-314 | Nociceptive neurons | Not specified | Intracellular block following entry via TRPV1 channels | [3] |

Table 2: Electrophysiological Parameters for Assessing Blockade

| Parameter | Description | Typical Protocol | Expected Change with Blockade |

| Peak Inward Current | Maximum sodium current amplitude during a depolarizing step. | Step depolarization from a holding potential of -80 mV to 0 mV. | Decrease in amplitude. |

| Use-Dependent Block | Progressive decrease in current amplitude with repetitive stimulation. | Train of depolarizing pulses (e.g., 10 Hz). | Increased block with successive pulses. |

| Steady-State Inactivation | Voltage at which half of the channels are inactivated. | Pre-pulses to various potentials followed by a test pulse. | Hyperpolarizing shift in the inactivation curve. |

| Recovery from Inactivation | Time course for channels to recover from the inactivated state. | Two-pulse protocol with varying inter-pulse intervals. | Slower recovery kinetics. |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording with Intracellular this compound

This protocol describes the standard procedure for recording sodium currents in a cultured cell line (e.g., HEK293 cells expressing a specific sodium channel subtype) or primary neurons with this compound included in the intracellular solution.

Materials:

-

Cells: Cultured cells expressing the sodium channel of interest or isolated primary neurons.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

-

This compound Stock Solution: 100 mM in deionized water.

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Preparation of Intracellular Solution with this compound:

-

Thaw a fresh aliquot of the base intracellular solution.

-

Add this compound from the stock solution to achieve the desired final concentration (e.g., 1-5 mM).

-

Vortex briefly to ensure complete mixing.

-

Filter the final solution through a 0.2 µm syringe filter to remove any precipitates.

-

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Immediately before recording, transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

-

-

Patch-Clamp Recording:

-

Fill a patch pipette with the intracellular solution containing this compound.

-

Approach a cell and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the intracellular solution to equilibrate with the cell's cytoplasm for at least 5-10 minutes before recording. This allows for the diffusion of this compound into the cell.

-

Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the closed state.

-

-

Data Acquisition:

-

To measure tonic block: Apply a single depolarizing voltage step (e.g., to 0 mV for 20 ms) from the holding potential.

-

To measure use-dependent block: Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 10 ms at 10 Hz).

-

To assess voltage-dependence of block: Measure the block at different holding potentials and test potentials.

-

-

Data Analysis:

-

Measure the peak inward sodium current for each voltage step.

-

Calculate the percentage of block by comparing the current amplitude in the presence of this compound to the control (without the drug).

-

For use-dependent block, plot the normalized peak current as a function of the pulse number.

-

Visualizations

Signaling Pathway of Intracellular Sodium Channel Blockade

Caption: Intracellular blockade of sodium channels by this compound.